molecular formula C20H22N4O3S B2778425 2-[(4-Imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide CAS No. 444151-77-3

2-[(4-Imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide

Cat. No.: B2778425
CAS No.: 444151-77-3
M. Wt: 398.48
InChI Key: AADDMUYQWPDLPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide (CAS: 444151-77-3) is a quinazoline-derived compound with the molecular formula C20H22N4O3S and a molecular weight of 398.48 g/mol . Its structure features a sulfanyl acetamide moiety attached to a 3,4-dihydroquinazolinyl core substituted with imino, dimethoxy, and phenethyl groups. The compound is reported to have a purity of >90%, though its specific biological activities remain uncharacterized in the provided evidence .

Properties

IUPAC Name

2-[4-imino-6,7-dimethoxy-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-26-16-10-14-15(11-17(16)27-2)23-20(28-12-18(21)25)24(19(14)22)9-8-13-6-4-3-5-7-13/h3-7,10-11,22H,8-9,12H2,1-2H3,(H2,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADDMUYQWPDLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC(=O)N)CCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-Imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide (CAS No. 444151-77-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C20H22N4O3S
  • Molecular Weight : 398.48 g/mol
  • Structure : The compound features a quinazoline backbone with a sulfanyl acetamide moiety, which is critical for its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines. In particular, derivatives have demonstrated moderate cytotoxicity against human melanoma cells, achieving up to 94% inhibition at concentrations of 100 µg/ml .

The proposed mechanism for the anticancer activity involves:

  • Inhibition of Cell Proliferation : Compounds may interfere with key signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells, contributing to their anticancer effects.

Case Studies

  • Study on Quinazoline Derivatives :
    • A study published in the Journal of Medicinal Chemistry explored various quinazoline derivatives, including those structurally related to this compound. The results indicated that modifications on the quinazoline ring could enhance cytotoxic effects against specific cancer types .
  • In Vivo Studies :
    • In vivo studies have not been extensively reported for this specific compound; however, related compounds have shown promise in animal models for cancer treatment, indicating potential therapeutic applications .

Data Summary

PropertyValue
Molecular FormulaC20H22N4O3S
Molecular Weight398.48 g/mol
Anticancer ActivityModerate cytotoxicity
Mechanism of ActionCell proliferation inhibition
Induction of ApoptosisYes

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues in Antimicrobial Activity

2-{[5-(4-Acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-aryl acetamide derivatives () share the sulfanyl acetamide backbone but replace the quinazolinyl core with a 1,3,4-oxadiazole ring. One derivative demonstrated potent activity against S. aureus (MIC: 63 µg/mL), suggesting that the oxadiazole moiety and aryl substituents are critical for antimicrobial efficacy .

Property Target Compound Oxadiazole Derivative ()
Core Structure 3,4-Dihydroquinazolinyl 1,3,4-Oxadiazole
Key Substituents Imino, dimethoxy, phenethyl Acetamidophenyl, aryl
Reported Activity Not specified Anti-S. aureus (MIC 63 µg/mL)

Anti-Inflammatory Quinazoline Analogues

K284-6111 (), a CHI3L1 inhibitor, shares structural similarities with the target compound, including a 3,4-dihydroquinazolinyl core and sulfanyl acetamide group. However, K284-6111 substitutes the dimethoxy and phenethyl groups with a cyclohexenyl-ethyl chain and 4-ethylphenyl, enabling anti-inflammatory effects in atopic dermatitis models . This highlights how minor substituent changes (e.g., cyclohexenyl vs. phenethyl) can redirect biological activity toward specific pathways like inflammation.

Heterocyclic Derivatives with Enzyme Inhibition

Compounds like N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) () exhibit α-glucosidase and lipoxygenase (LOX) inhibition. The indole and oxadiazole groups in 8t contrast with the target compound’s quinazolinyl core, suggesting divergent mechanisms of enzyme interaction. Notably, chloro and nitro substituents in ’s derivatives enhanced activity, whereas the target’s dimethoxy groups may modulate solubility or binding affinity .

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure Substituents Molecular Weight Reported Activity Reference
Target Compound 3,4-Dihydroquinazolinyl Imino, dimethoxy, phenethyl 398.48 Purity >90%
K284-6111 3,4-Dihydroquinazolinyl Cyclohexenyl, ethylphenyl Not reported CHI3L1 inhibition
Oxadiazole Derivative 1,3,4-Oxadiazole Acetamidophenyl, aryl Varies Anti-S. aureus
2-Cyano Derivative (13a) Hydrazinylidene-cyano 4-Methylphenyl 357.38 Synthetic data
8t () 1,3,4-Oxadiazole Indol-3-ylmethyl, chloro 428.5 LOX inhibition

Key Research Findings and Gaps

  • Structural Insights: The target compound’s imino and dimethoxy groups distinguish it from analogues with oxadiazole or cyano moieties, which are linked to antimicrobial or enzyme-inhibitory activities .
  • Synthetic Challenges : High-yield syntheses (e.g., 94–95% in ) suggest optimized protocols for sulfanyl acetamide derivatives, but the target compound’s synthesis requires further elaboration .

Q & A

Basic: What are the key steps in synthesizing 2-[(4-Imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Quinazoline Ring Formation : Condensation of substituted anilines with carbonyl precursors under acidic or basic conditions to construct the dihydroquinazoline core .
  • Sulfanyl Group Introduction : Thiolation via nucleophilic substitution using reagents like Lawesson’s reagent or thiol-disulfide exchange reactions .
  • Acetamide Coupling : Reaction of the sulfanyl intermediate with bromoacetic acid derivatives, followed by amidation with appropriate amines .
  • Purification : Techniques such as column chromatography or recrystallization ensure purity (>95% by HPLC) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Palladium or copper catalysts enhance coupling efficiency (e.g., Buchwald-Hartwig amination for imino group introduction) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while temperature control (60–100°C) minimizes side reactions .
  • Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify critical parameters (e.g., molar ratios, reaction time) .
  • In Situ Monitoring : Techniques like TLC or FTIR track reaction progress, enabling timely adjustments .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., imino proton at δ 8.5–9.0 ppm; methoxy groups at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ ion) confirms molecular formula .
  • IR Spectroscopy : Peaks at 1650–1700 cm1^{-1} confirm carbonyl groups (amide C=O) .

Advanced: How to resolve contradictory data in biological activity assays?

Methodological Answer:

  • Assay Validation : Replicate studies under standardized conditions (e.g., cell line authentication, controlled pH/temperature) .
  • Orthogonal Assays : Compare results from fluorescence-based assays with SPR (surface plasmon resonance) for binding affinity .
  • Meta-Analysis : Pool data from independent studies to identify trends (e.g., IC50_{50} variability due to solvent effects) .

Basic: What biological targets are hypothesized for this compound?

Methodological Answer:

  • Kinase Inhibition : Structural analogs (e.g., thienopyrimidines) target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
  • Epigenetic Modulation : The imino group may interact with histone deacetylases (HDACs) based on quinazoline derivatives’ activity .
  • Antimicrobial Activity : Sulfanyl-acetamide moieties disrupt bacterial cell wall synthesis in Gram-positive pathogens .

Advanced: What strategies assess environmental stability and degradation?

Methodological Answer:

  • Abiotic Studies : Hydrolysis/photolysis experiments under controlled pH and UV light (e.g., HPLC-MS identifies degradation products like sulfoxides) .
  • Biotic Transformation : Incubation with soil microbiota or liver microsomes to study metabolic pathways (e.g., cytochrome P450-mediated oxidation) .
  • Ecotoxicology Models : Use Daphnia magna or algae to evaluate acute/chronic toxicity .

Basic: How to ensure purity post-synthesis?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .
  • Thermogravimetric Analysis (TGA) : Confirms absence of solvent residues (<0.1% w/w) .
  • Elemental Analysis : Carbon/hydrogen/nitrogen content within ±0.3% of theoretical values .

Advanced: What computational methods elucidate the compound’s mechanism?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., HDAC2 or kinase domains) .
  • MD Simulations : GROMACS or AMBER models assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Modeling : Machine learning (e.g., Random Forest) correlates structural descriptors (e.g., logP, polar surface area) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.